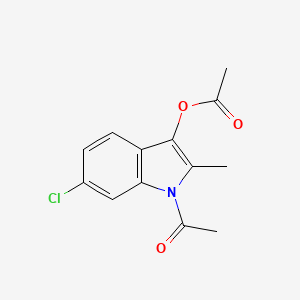![molecular formula C12H14N4O3 B11855607 6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 889944-55-2](/img/structure/B11855607.png)
6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a chemical compound that belongs to the class of benzoimidazoles This compound is characterized by the presence of a nitro group at the 6th position and a piperidinyl group at the 1st position of the benzoimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:
Piperidinylation: The piperidinyl group is introduced through a nucleophilic substitution reaction. This can be done by reacting the nitrated benzoimidazole with piperidine under basic conditions.
Cyclization: The final step involves cyclization to form the benzoimidazole ring system. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, which can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using bases such as sodium hydroxide or potassium carbonate.
Major Products:
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Functionalized Derivatives: Substitution reactions can yield a variety of functionalized benzoimidazole derivatives.
Scientific Research Applications
6-Nitro-1-
Properties
CAS No. |
889944-55-2 |
|---|---|
Molecular Formula |
C12H14N4O3 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
5-nitro-3-piperidin-4-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C12H14N4O3/c17-12-14-10-2-1-9(16(18)19)7-11(10)15(12)8-3-5-13-6-4-8/h1-2,7-8,13H,3-6H2,(H,14,17) |
InChI Key |
SGCYJJFYPWDRIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11855528.png)

![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde](/img/structure/B11855538.png)


![2-Chloro-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B11855572.png)
![tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate](/img/structure/B11855574.png)
![8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11855577.png)



![(NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B11855597.png)

